1,2-dihydrospiro[indole-3,3'-oxolan]-2-one
Description
Historical Context and Significance of Spirooxindole Derivatives
Spirocyclic compounds, characterized by two rings connected through a single common atom, have intrigued chemists for over a century, with the first spiro-analog intermediate being reported in 1911. nih.gov Within this class, spirooxindoles represent a particularly significant branch. nih.gov Their prominence stems from their widespread presence in a variety of natural products, particularly alkaloids isolated from plant species of the Rubiaceae and Apocynaceae families. researchgate.net
The spirooxindole core is found in numerous natural products, including horsfiline, elacomine, and alantrypinone. rsc.org These naturally occurring molecules have demonstrated a wide array of biological activities, establishing the spirooxindole framework as a critical pharmacophore. nih.gov Consequently, this scaffold has garnered immense interest in medicinal and synthetic chemistry. vulcanchem.com The unique, rigid three-dimensional geometry of spirooxindoles allows for precise spatial orientation of functional groups, which can lead to specific and potent interactions with biological targets like proteins and enzymes. rsc.org This has led to the development of synthetic spirooxindole derivatives with a broad spectrum of pharmacological applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. rsc.orgnih.gov The versatility and biological relevance of this scaffold have cemented its position as a focal point in modern drug discovery, with numerous derivatives being actively investigated and some advancing into clinical trials. vulcanchem.com
Structural Characteristics and Nomenclature of 1,2-Dihydrospiro[indole-3,3'-oxolan]-2-one
The compound This compound is a specific iteration of the spirooxindole family. Its systematic name precisely describes its molecular architecture. The name is broken down as follows:
Indole (B1671886) : Refers to the bicyclic aromatic core structure composed of a benzene (B151609) ring fused to a pyrrole ring.
1,2-dihydro...-2-one : This indicates that the indole ring is partially saturated at positions 1 and 2 and contains a ketone group (C=O) at position 2, forming the oxindole (B195798) moiety.
Oxolan : This is the systematic name for a five-membered saturated heterocyclic ring containing an oxygen atom, also commonly known as tetrahydrofuran (B95107).
Spiro[...] : This prefix indicates that the two ring systems, indole and oxolane, are joined by a single common carbon atom.
-3,3'- : These locants specify the point of fusion. The spiro-junction is at the C3 position of the indole ring and the C3' position of the oxolane ring.
The fusion of the planar indole system with the non-planar oxolane ring creates a rigid, three-dimensional structure. This defined stereochemistry is crucial as it influences how the molecule interacts with biological macromolecules. The structural elucidation of such compounds is typically achieved through a combination of spectroscopic techniques.
Table 1: General Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Core Skeletons | Oxindole, Oxolane (Tetrahydrofuran) |
| Key Functional Groups | Lactam (cyclic amide), Ether, Aromatic Ring |
Table 2: Representative Spectroscopic Data for the Spirooxindole-Oxolane Core Note: Specific shifts can vary based on solvent and substitution. Data is representative of the core structure.
| Spectroscopy | Characteristic Feature | Typical Range / Value |
|---|---|---|
| IR (Infrared) | C=O stretch (lactam) | ~1710-1730 cm⁻¹ |
| N-H stretch (indole) | ~3200-3400 cm⁻¹ | |
| ¹H NMR | Aromatic Protons (indole) | δ 6.8-7.5 ppm (multiplet) |
| Oxolane Protons (CH₂) | δ 3.8-4.2 ppm (multiplet) | |
| Indole N-H | δ 8.0-10.0 ppm (broad singlet) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 175-180 ppm |
| Spiro Carbon (C-3) | δ 55-75 ppm | |
| Aromatic Carbons | δ 110-145 ppm |
Rationale for Academic Investigation of the Chemical Compound
The primary rationale for the academic investigation of This compound and its derivatives is rooted in the pursuit of novel therapeutic agents. rsc.org The spirooxindole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its diverse pharmacological activities. nih.gov By synthesizing and studying new variations of this core, researchers aim to explore new chemical space and identify compounds with improved potency, selectivity, or novel mechanisms of action.
The specific incorporation of an oxolane (tetrahydrofuran) ring is of particular interest. The tetrahydrofuran motif is also present in numerous natural products and pharmacologically active compounds, valued for its ability to act as a hydrogen bond acceptor and its favorable metabolic profile. The combination of the rigid spirooxindole framework with the flexible, polar oxolane ring creates a hybrid structure with unique physicochemical properties. This novel combination provides an opportunity to modulate biological activity and potentially interact with new biological targets that are not addressed by existing spirooxindole derivatives.
Research Objectives and Scope of Scholarly Inquiry
Scholarly inquiry into This compound and related compounds typically encompasses several key objectives:
Development of Novel Synthetic Methodologies : A major focus is the creation of efficient, cost-effective, and environmentally benign methods for synthesizing the spiro[indole-oxolane] core. nih.gov This includes the use of multicomponent reactions, which allow for the construction of complex molecules in a single step, and the development of stereoselective syntheses to control the three-dimensional arrangement of the final product. beilstein-journals.orgacs.org The use of transition-metal catalysis is also a prominent strategy to facilitate the construction of the spirocyclic framework. rsc.org
Synthesis of Compound Libraries : Researchers often synthesize a library of derivatives by modifying various positions on both the indole and oxolane rings. This allows for a systematic exploration of how different functional groups affect the molecule's properties.
Biological Evaluation : A primary goal is to screen these new compounds for biological activity. Given the history of the spirooxindole scaffold, these evaluations often focus on areas such as anticancer, antimicrobial, and antiviral activity. nih.gov
Structure-Activity Relationship (SAR) Studies : By comparing the chemical structures of various derivatives with their biological activities, scientists can establish structure-activity relationships. This knowledge is crucial for the rational design of more potent and selective next-generation compounds. nih.gov
The scope of this research is interdisciplinary, bridging synthetic organic chemistry, medicinal chemistry, and chemical biology to design, create, and evaluate novel molecules with the potential to address unmet medical needs.
Structure
3D Structure
Properties
CAS No. |
1160487-70-6 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
spiro[1H-indole-3,3'-oxolane]-2-one |
InChI |
InChI=1S/C11H11NO2/c13-10-11(5-6-14-7-11)8-3-1-2-4-9(8)12-10/h1-4H,5-7H2,(H,12,13) |
InChI Key |
NNIUNZKAUJWBRU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC12C3=CC=CC=C3NC2=O |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,2 Dihydrospiro Indole 3,3 Oxolan 2 One and Its Functionalized Analogs
Transition Metal-Catalyzed Synthetic Strategies
Transition metal catalysis has emerged as a powerful tool for the construction of complex molecular architectures, and the synthesis of spirooxindoles has greatly benefited from these methodologies. Palladium, copper, and titanium catalysts have all been employed in innovative ways to forge the spiro[indole-3,3'-oxolan]-2-one scaffold.
Palladium-Catalyzed Cyclization and Arylation Reactions
Palladium catalysis has been successfully utilized for the asymmetric synthesis of 3,3′-tetrahydrofuryl spirooxindoles through a [3+2] cycloaddition of methyleneindolinones with vinylethylene carbonates. acs.org This method provides a highly efficient route to structurally diverse spirooxindoles with excellent stereoselectivities. acs.org The reaction proceeds under mild conditions and demonstrates a broad substrate scope, making it a valuable tool for diversity-oriented synthesis. acs.org
In a key study, a range of methyleneindolinones were reacted with various vinylethylene carbonates in the presence of a palladium catalyst and a chiral ligand, affording the desired spiro[indole-3,3'-oxolan]-2-one derivatives in high yields and with excellent enantiomeric excess.
| Entry | Methyleneindolinone Substituent (R¹) | Vinylethylene Carbonate Substituent (R²) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | H | H | 95 | >20:1 | 98 |
| 2 | 5-Me | H | 92 | >20:1 | 97 |
| 3 | 5-Cl | H | 99 | >20:1 | 99 |
| 4 | H | Me | 85 | >20:1 | 95 |
| 5 | H | Ph | 88 | >20:1 | 96 |
Table 1: Palladium-Catalyzed Asymmetric [3+2] Cycloaddition for the Synthesis of 3,3′-Tetrahydrofuryl Spirooxindoles. acs.org
Furthermore, palladium-catalyzed β-allylation of 2,3-disubstituted indoles has been explored as a potential route to precursors for spiro-lactonization. nih.gov This method allows for the introduction of a functional handle at the C3 position, which can then be further manipulated to form the oxolane ring. nih.gov
Copper-Mediated C-H Functionalization Approaches
Copper catalysis offers a cost-effective and versatile alternative for the synthesis of complex indole (B1671886) derivatives. Copper-catalyzed C-H functionalization and dearomatization strategies have been developed to access various indole-based spirocyclic scaffolds. rsc.org One promising approach involves the intermolecular [4+1] spiroannulation of indoles with alkynyldiazoketones. rsc.org
While direct synthesis of the spiro[indole-3,3'-oxolan]-2-one core via this method has not been explicitly detailed, the strategy of copper-catalyzed C-H activation provides a conceptual framework. nih.govresearchgate.net For instance, copper-catalyzed lactonization of aliphatic C-H bonds has been reported, suggesting that a similar intramolecular cyclization of an appropriately substituted indole derivative could be feasible. nih.gov This would involve a copper-catalyzed oxidation of a γ-C-H bond in an indole-3-alkanoic acid derivative, followed by intramolecular trapping by the carboxylic acid to form the lactone ring.
| Entry | Substrate | Catalyst System | Oxidant | Yield (%) |
| 1 | N-Methoxy-4-phenylbutanamide | Cu(I) complex | Internal (N-O bond) | 85 (dehydrogenation) |
| 2 | N-Methoxy-4-phenylbutanamide | Cu(I) complex / Additive | Internal (N-O bond) | 75 (lactonization) |
Table 2: Copper-Catalyzed Dehydrogenation versus Lactonization of Aliphatic C-H Bonds. nih.gov
Titanium-Catalyzed Enantioselective Indole Oxidation
Titanium catalysts are known for their utility in stereoselective transformations. While the direct titanium-catalyzed synthesis of 1,2-dihydrospiro[indole-3,3'-oxolan]-2-one is not extensively documented, related methodologies provide strong evidence for its potential. The Fürstner indole synthesis, for example, utilizes a low-valent titanium species for the reductive cyclization of oxoamides to form indoles. researchgate.net This type of transformation could potentially be adapted for the construction of the spiro-oxolane system from a suitable precursor.
Additionally, photocatalytic indole Diels-Alder reactions mediated by platinum-modified titanium dioxide have been reported, showcasing the ability of titanium-based systems to activate the indole nucleus for cycloaddition reactions. nih.gov A hypothetical approach could involve a titanium-catalyzed enantioselective oxidation of an indole-3-alkenoic acid, followed by an intramolecular cyclization to yield the desired spiro-lactone.
Organocatalytic and Metal-Free Synthetic Pathways
In recent years, organocatalysis has emerged as a powerful and environmentally benign approach for the synthesis of chiral molecules. These metal-free methods often provide excellent stereocontrol and are highly sought after in pharmaceutical synthesis.
Asymmetric Organocatalytic Approaches to Spirooxindoles
Organocatalysis has been successfully applied to the diversity-oriented synthesis of spirooxindoles through regiodivergent cascade reactions. nih.gov Of particular relevance is the use of oxa-Michael additions, which can be employed to construct the oxolane ring. nih.gov For example, the reaction of a 3-ylideneoxindole with a γ-hydroxy-α,β-unsaturated ester, catalyzed by a chiral amine, could potentially lead to the formation of the this compound core.
A notable strategy involves the asymmetric oxy-Michael addition to γ-hydroxy-α,β-unsaturated carbonyls. nih.govrsc.orgnih.gov In this type of reaction, a chiral organocatalyst activates the substrate, allowing for the stereoselective addition of an oxygen nucleophile. This methodology has been used to synthesize chiral β-hydroxy carbonyl compounds, which are valuable precursors for lactones.
| Entry | Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | γ-Hydroxy-α,β-enone | Chiral Amine / Boronic Acid | 91 | 91 |
| 2 | γ-Hydroxy-α,β-unsaturated thioester | Cinchona-alkaloid-thiourea | 85 | 92 |
Table 3: Organocatalytic Asymmetric Oxy-Michael Additions. nih.govrsc.org
Formal [3+2] Annulation and Cycloaddition Reactions
Formal [3+2] annulation and cycloaddition reactions are powerful strategies for the construction of five-membered rings. In the context of spirooxindole synthesis, these reactions have been extensively studied, primarily for the formation of pyrrolidine (B122466) rings. researchgate.netrsc.org However, the underlying principles can be extended to the synthesis of oxygen-containing heterocycles.
One metal-free approach involves the use of (NH4)2S2O8 to mediate the halocarbocyclization of alkenes in water, providing a green method for the construction of halo-containing oxindoles. nih.gov While not directly forming the oxolane ring, this method highlights the potential for metal-free cyclization reactions.
Multi-Component Reaction Sequences
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures like spiro[indole-3,3'-oxolan]-2-one in a single synthetic operation. These reactions combine three or more starting materials in a one-pot fashion to generate a product that contains portions of all the initial reactants.
A prominent MCR strategy for accessing spirooxindole frameworks is the 1,3-dipolar cycloaddition. niscpr.res.innih.govwikipedia.org For the synthesis of the spiro[indole-3,3'-oxolan]-2-one core, a plausible MCR could involve the reaction of an isatin (B1672199) derivative, an activated olefin, and a source for the oxygen atom of the oxolane ring. A key intermediate in such a transformation would be a carbonyl ylide, which can be generated in situ. This ylide then undergoes a [3+2] cycloaddition with a suitable dipolarophile, such as a methylene-indolinone, to furnish the desired spirocyclic system.
Another versatile MCR approach is the cascade reaction. For instance, a cascade reaction involving isatin, a malononitrile (B47326) or cyanoacetate, and a suitable bifunctional reagent could lead to the formation of the spiro[indole-3,3'-oxolan]-2-one skeleton. nih.gov The sequence might be initiated by a Knoevenagel condensation of isatin with the active methylene (B1212753) compound, followed by a Michael addition and subsequent cyclization to form the oxolane ring. The specifics of the bifunctional reagent would be crucial in directing the reaction towards the desired oxygen-containing heterocycle.
| Reaction Type | Reactants | Key Features | Reference |
| 1,3-Dipolar Cycloaddition | Isatin, Amino Acid, Dipolarophile | Generation of azomethine ylides for reaction with electron-deficient alkenes. | rsc.org |
| Cascade Reaction | Isatin, Malononitrile, Phthalhydrazide | Organocatalyzed Knoevenagel/Michael/cyclization sequence. | nih.gov |
| Catalyst-Free Three-Component | Isatins, α-Amino Acid, Phenylpropiolic Acid Esters | High regioselectivity in refluxing isopropanol. | rsc.org |
Stereoselective and Diastereoselective Synthesis
The C3-spirocenter of this compound is a key stereogenic feature. The development of methods to control the absolute and relative stereochemistry of this and any additional stereocenters on the oxolane ring is a significant area of research.
Control of Spirocenter Stereochemistry
Achieving enantioselective synthesis of the spiro[indole-3,3'-oxolan]-2-one core primarily relies on organocatalysis and metal-based catalysis. Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, can activate the substrates and create a chiral environment that directs the formation of one enantiomer of the spirocenter over the other. nih.govrsc.org
For example, an organocatalytic Michael/aldol cascade reaction between a 3-olefinic oxindole (B195798) and a suitable aldehyde could be envisioned to construct the spiro[indole-3,3'-oxolan]-2-one framework. nih.gov The choice of the N-protecting group on the oxindole ring can be critical in influencing the stereochemical outcome of the cyclization step. nih.gov
Similarly, chiral metal complexes, such as those based on zinc or silver, can catalyze enantioselective cycloaddition reactions. rsc.orgmdpi.com A zinc-ProPhenol complex, for instance, has been shown to be effective in catalyzing [3+3] annulations to generate chiral spiroindolines with high enantioselectivity. mdpi.com A similar strategy could be adapted for a [3+2] cycloaddition to form the spiro-oxolane ring.
| Catalyst Type | Reaction | Key Feature | Enantiomeric Excess (ee) | Reference |
| Organocatalyst (Proline-derived) | Michael/Aldol Cascade | Control of hydroxyl center stereochemistry based on N-protecting group. | >99% | nih.gov |
| Chiral Phosphoric Acid | (4+3) Cyclization | Regioselective formation of spiro-quaternary stereocenter. | High | rsc.org |
| Dinuclear Zinc-ProPhenol Complex | [3+3] Annulation | Cooperative Brønsted base and Lewis acid activation. | up to 99% | mdpi.com |
Diastereoselective Formation of Spiro[indole-3,3'-oxolan]-2-one Scaffolds
When the oxolane ring is substituted, additional stereocenters are created, leading to the possibility of diastereomers. Diastereoselective synthesis aims to control the relative stereochemistry of these centers in relation to the spiro-carbon.
A powerful method for achieving high diastereoselectivity is the 1,3-dipolar cycloaddition reaction. niscpr.res.innih.gov The reaction of an in situ generated azomethine ylide with a substituted methylene-indolinone can lead to the formation of highly functionalized spiro-pyrrolidines with excellent diastereoselectivity. nih.gov By analogy, a carbonyl ylide could react with a substituted dipolarophile to afford functionalized spiro-oxolanes with high diastereocontrol. The stereochemical outcome is often governed by minimizing steric interactions in the transition state.
Cascade reactions also offer a high degree of diastereoselectivity. For example, a double Michael addition of a thiooxindole to a dibenzalacetone has been reported to yield spiro[cyclohexanone-thiooxindoles] as a single diastereomer. nih.gov A similar strategy, employing an oxygen-based nucleophile, could potentially lead to the diastereoselective synthesis of functionalized spiro[indole-3,3'-oxolan]-2-ones.
| Reaction | Substrates | Key Outcome | Diastereomeric Ratio (dr) | Reference |
| [3+2] Cycloaddition | Isatins, (2S)-Octahydro-1H-indole-2-carboxylic acid, Chalcones | Generation of four consecutive stereocenters. | High | nih.gov |
| [5+1] Double Michael Reaction | Thiooxindoles, Dibenzalacetones | Formation of a single diastereomer. | High | nih.gov |
| Sequential [1+2] Annulation | Indolin-2-imines, α-Aryl vinylsulfonium salts | High chemoselectivity and diastereoselectivity. | High | nih.gov |
Total Synthesis Strategies Utilizing the Spiro[indole-3,3'-oxolan]-2-one Core
The spiro[indole-3,3'-oxolan]-2-one scaffold is a key structural element in a number of natural products, making it an important target in total synthesis. rsc.orgrsc.org The synthetic strategies developed for the core structure are often applied in the construction of these more complex molecules.
While a direct total synthesis of a natural product featuring an unsubstituted spiro[indole-3,3'-oxolan]-2-one is not prominently highlighted in the provided context, the synthesis of related spirooxindole alkaloids often involves the construction of a spirocyclic system as a key step. For instance, the synthesis of pseudoindoxyl natural products involves the formation of a spiro-pseudoindoxyl ring. rsc.org
Reactivity Profiles and Chemical Transformations of 1,2 Dihydrospiro Indole 3,3 Oxolan 2 One Derivatives
Transformations Involving the Lactam Carbonyl Group
The lactam carbonyl group in the oxindole (B195798) moiety is a key site for chemical transformations, particularly reduction reactions.
The reduction of the 2-oxindole core is a valuable strategy for accessing 2,3-dihydroindole derivatives, which are themselves important scaffolds in medicinal chemistry. mdpi.com Various boron hydride reagents have been utilized to achieve this transformation. For example, the reduction of related (2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitriles can be accomplished using sodium borohydride (B1222165) in the presence of iodine, which generates diborane (B8814927) in situ. mdpi.com This method can lead to the formation of 2,3-dihydromelatonin (B1249714) analogues. mdpi.com The choice of reducing agent is critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. mdpi.com
Beyond reduction, the lactam functionality can, in principle, undergo other reactions typical of amides, such as hydrolysis under harsh acidic or basic conditions or reaction with powerful organometallic reagents, though these are less commonly reported for this specific spiro system. The acidity of the N-H proton in N-unprotected derivatives can also influence reactivity, potentially interfering with base-catalyzed reactions. acs.org
Table 2: Reduction of the Lactam Carbonyl in Oxindole Systems
| Reagent System | Substrate Type | Product | Reference |
| NaBH₄ / I₂ (in THF) | 3-Substituted (2-oxoindol-3-yl)acetonitriles | 2,3-Dihydroindoles | mdpi.com |
| Boron Hydrides | Polyfunctional 2-oxindoles | 2,3-Dihydroindoles | mdpi.com |
| Zinc Dust / HCl | 3-Substituted 2-oxindoles | (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | mdpi.com |
Ring-Opening and Ring-Expansion Reactions of the Oxolane System
The tetrahydrofuran (B95107) (oxolane) ring, while generally stable, can participate in ring-opening and ring-expansion reactions, particularly when activated. These reactions are often driven by the release of ring strain, especially in highly substituted or strained analogue systems. nih.gov
Ring-Opening Reactions:
Lewis acid-catalyzed ring-opening provides a powerful method for transforming spirocyclic systems. For instance, the ring-opening of related spiro-aziridine oxindoles with heteroarenes like indoles or benzofurans can be catalyzed by BF₃·OEt₂. nih.govresearchgate.net This process involves a nucleophilic attack that opens the three-membered ring, followed by an intramolecular cyclization. nih.gov A similar strategy could be envisioned for the oxolane ring of 1,2-dihydrospiro[indole-3,3'-oxolan]-2-one, where a Lewis acid activates the ether oxygen, making the ring susceptible to nucleophilic attack.
Ring-Expansion Reactions:
Ring-expansion reactions of spirocyclic systems are thermodynamically favorable when they lead to a more stable carbocation intermediate and relieve ring strain. nih.gov The expansion of a cyclopropane (B1198618) to a cyclobutane, for example, is driven by the release of strain energy and the formation of a stable carbonyl group. nih.gov In the context of the spiro-oxolane system, a rearrangement could be triggered by the formation of a carbocation adjacent to the spiro-center. This could potentially lead to the formation of a six-membered carbocyclic ring fused to the indole (B1671886) core, a process analogous to the expansion of spiro[2.3]hexanes to cyclopentanones. nih.govyoutube.com Radical-mediated ring expansions have also been observed in related systems, such as the conversion of indolyl-ynones into cyclopentaquinolinones. chemrxiv.org
Derivatization and Functionalization at Peripheral Positions
Functionalization at positions other than the core reactive sites allows for the fine-tuning of the molecule's properties. This includes modifications on both the indole's aromatic ring and the oxolane ring.
Functionalization of the Oxolane Ring:
The C-H bonds of the tetrahydrofuran ring can be targeted for functionalization. A notable example is the nickel-catalyzed oxidative C(sp³)-H arylation, which allows for the direct formation of a C-C bond between a tetrahydrofuran ring and an aryl group. nih.gov This method provides a direct route to introduce aromatic substituents onto the oxolane moiety. Furthermore, synthetic strategies for creating polysubstituted tetrahydrofurans, such as sequential Henry reactions and iodocyclizations, demonstrate the feasibility of introducing multiple stereocenters onto the five-membered ring. chemistryviews.org
Functionalization of the Indole Aromatic Ring:
As discussed in section 3.1, electrophilic substitution is the primary method for functionalizing the benzene (B151609) portion of the indole ring. A wide array of substituents can be introduced, with predictable regioselectivity based on existing groups. nih.govrsc.org This allows for the synthesis of a diverse library of derivatives for structure-activity relationship studies. nih.gov
Table 3: Examples of Peripheral Functionalization Reactions
| Reaction Type | Target Moiety | Reagents/Catalyst | Product Feature | Reference |
| C(sp³)-H Arylation | Oxolane Ring | Nickel Catalyst | Aryl-substituted oxolane | nih.gov |
| Iodocyclization | Oxolane Ring (from precursor) | Iodine | Polysubstituted oxolane | chemistryviews.org |
| Friedel-Crafts Reaction | Indole Aromatic Ring | Lewis Acid / Electrophile | Substituted benzene ring | rsc.org |
| Halogenation | Indole Aromatic Ring | Br₂, Cl₂ / Lewis Acid | Halogenated benzene ring | nih.gov |
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of these transformations is crucial for predicting reactivity and controlling stereochemical outcomes.
The mechanism for electrophilic aromatic substitution on the indole ring proceeds through the formation of a resonance-stabilized cationic intermediate, often called an arenium ion or Wheland intermediate. researchgate.net The rate-determining step is typically the initial attack of the electrophile on the electron-rich aromatic ring. researchgate.net
In Lewis acid-catalyzed ring-opening of related spiro-aziridines, the proposed mechanism begins with the coordination of the Lewis acid to the nitrogen atom, activating the ring. nih.gov This is followed by a Friedel–Crafts-type attack from a nucleophile (e.g., an indole) at the C3 position, opening the aziridine (B145994) ring and forming an iminium intermediate. Subsequent intramolecular nucleophilic attack leads to the final cyclized product. nih.gov A similar pathway involving oxygen coordination can be postulated for the oxolane ring.
The mechanism for ring expansion is often initiated by the formation of a carbocation. nih.gov For example, ionization of an epoxide adjacent to a cyclopropane ring leads to a stabilized cyclopropyl (B3062369) carbinyl cation, which undergoes a pinacol-like rearrangement to a cyclobutanone. nih.gov This process is driven by the release of ring strain. In spiroindoleninium intermediates, a common mechanistic feature is a Wagner-Meerwein-like 1,2-migration, where a bond from the spiro-ring shifts from the C3 to the C2 position of the indole, driven by the thermodynamic benefit of rearomatization. chemrxiv.org
Table 4: Key Mechanistic Steps in Transformations
| Transformation | Key Intermediate(s) | Driving Force | Mechanistic Feature |
| Electrophilic Aromatic Substitution | Arenium Ion (Wheland Intermediate) | Restoration of aromaticity | Two-step addition-elimination |
| Lewis Acid-Catalyzed Ring-Opening | Activated Ether/Iminium Species | Nucleophilic attack | Domino reaction/cascade |
| Ring Expansion | Carbocation / Radical Intermediate | Release of ring strain / Rearomatization | Wagner-Meerwein or Pinacol-like rearrangement |
| Lactam Reduction | Hydride transfer complex | Formation of stable amine | Chemoselective reduction |
Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation
Application of Multidimensional Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis and Reaction Monitoring
Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of spiro-compounds like 1,2-dihydrospiro[indole-3,3'-oxolan]-2-one in solution. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, which is crucial for confirming the connectivity of the spirocyclic framework.
Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons, offering critical insights into the three-dimensional arrangement and preferred conformation of the molecule. For instance, NOE correlations can help determine the relative orientation of substituents on both the indole (B1671886) and oxolane rings.
In the context of synthesizing this compound, NMR spectroscopy serves as a powerful method for reaction monitoring. magritek.com By acquiring spectra at various time points, researchers can track the consumption of starting materials and the formation of the spirocyclic product and any intermediates or byproducts. This real-time analysis is vital for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize impurities.
A study on the rearrangement of 3-hydroxy-3-methyl-1-phenylquinoline-2,4(1H,3H)-dione to 2-hydroxy-2-methyl-1-phenyl-1,2-dihydro-3H-indol-3-one revealed the formation of two novel spiro[2H-indol]-3(1H)-one byproducts, whose structures were elucidated using NMR and other techniques. nih.gov
| NMR Technique | Application for this compound |
| ¹H NMR | Provides information on the proton environment and initial structural features. |
| ¹³C NMR | Determines the number and type of carbon atoms, confirming the carbon skeleton. |
| COSY | Establishes proton-proton coupling networks within the indole and oxolane rings. |
| HSQC | Correlates directly bonded proton and carbon atoms for definitive assignment. |
| HMBC | Reveals long-range proton-carbon correlations, confirming the spirocyclic linkage. |
| NOESY | Elucidates the spatial proximity of protons, aiding in conformational analysis. |
Single-Crystal X-ray Diffraction for Definitive Structural Assignment and Stereochemical Elucidation
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of crystalline compounds. For this compound, this technique can provide precise bond lengths, bond angles, and torsion angles, offering a definitive structural assignment. nih.gov This is particularly crucial for confirming the spirocyclic nature of the molecule, where the indole and oxolane rings are joined at a single tetrahedral carbon atom.
Moreover, X-ray crystallography is essential for the absolute and relative stereochemical elucidation of chiral centers. If the synthesis of this compound results in a racemic mixture or a diastereomeric mixture, single-crystal X-ray diffraction of a single enantiomer or diastereomer can definitively establish its stereochemistry. The resulting crystallographic data, including space group and unit cell dimensions, provide a complete picture of the molecule's solid-state packing and intermolecular interactions, such as hydrogen bonding. researchgate.net
In a related study, the molecular structures of two novel spiro[2H-indol]-3(1H)-one byproducts were definitively elucidated using single-crystal X-ray diffraction, alongside NMR and mass spectrometry. nih.gov
| Crystallographic Parameter | Significance for this compound |
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit in the crystal. |
| Bond Lengths & Angles | Provides precise geometric details of the molecular structure. nih.gov |
| Torsion Angles | Defines the conformation of the flexible oxolane ring and the overall molecular shape. |
| Intermolecular Interactions | Reveals hydrogen bonding and other non-covalent interactions in the solid state. researchgate.net |
High-Resolution Mass Spectrometry (HRMS) for Reaction Progress and Product Identification
High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique for the accurate mass determination of this compound. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS allows for the confident determination of the elemental composition of the molecule. This is a critical step in confirming the identity of the synthesized product.
During the course of a reaction, HRMS can be used to monitor the progress by identifying the masses of starting materials, intermediates, the desired product, and any potential byproducts. This information is complementary to NMR data and can help in understanding the reaction mechanism.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information. nih.gov By inducing fragmentation of the parent ion of this compound, the resulting fragment ions can be analyzed to deduce the connectivity of the molecule, further corroborating the proposed structure. This technique was instrumental in the characterization of novel spiro[2H-indol]-3(1H)-ones. nih.gov
| HRMS Data Point | Utility in the Analysis of this compound |
| Accurate Mass (m/z) | Confirms the elemental composition and molecular formula of the product. |
| Isotopic Pattern | Further validates the elemental composition based on the natural abundance of isotopes. |
| Fragment Ions (from MS/MS) | Provides structural information by revealing characteristic fragmentation pathways of the spirocyclic system. nih.gov |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Complex Systems
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for the analysis of functional groups present in this compound. nih.gov These methods are particularly useful for identifying key characteristic vibrations that confirm the presence of specific structural motifs within this complex molecule.
IR spectroscopy is highly sensitive to polar functional groups and would be expected to show strong absorption bands for the C=O stretch of the lactam ring and the N-H stretch of the indole moiety. The ether linkage (C-O-C) in the oxolane ring would also exhibit a characteristic stretching vibration.
Raman spectroscopy, which is more sensitive to non-polar bonds, can provide complementary information. For instance, the aromatic C=C stretching vibrations of the indole ring are often more prominent in the Raman spectrum. By comparing the experimental IR and Raman spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, providing a comprehensive understanding of the molecule's vibrational properties. researchgate.net
A study on indole-ketone complexes utilized FTIR spectroscopy to investigate hydrogen bonding, a type of interaction also relevant to this compound. nih.gov
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
| N-H Stretch (Indole) | 3300-3500 | IR |
| C-H Stretch (Aromatic) | 3000-3100 | IR, Raman |
| C-H Stretch (Aliphatic) | 2850-3000 | IR, Raman |
| C=O Stretch (Lactam) | 1650-1700 | IR |
| C=C Stretch (Aromatic) | 1400-1600 | IR, Raman |
| C-O-C Stretch (Ether) | 1050-1150 | IR |
Computational and Theoretical Chemistry Approaches in the Study of 1,2 Dihydrospiro Indole 3,3 Oxolan 2 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and energetics of molecules. For 1,2-dihydrospiro[indole-3,3'-oxolan]-2-one and its derivatives, DFT calculations are crucial for understanding their fundamental properties.
DFT studies have been employed to analyze the electronic properties of related spirooxindole systems. For instance, calculations on isoindigo-thiophene donor-acceptor molecules, which share structural similarities, have shown that the nature and proximity of substituent groups significantly influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov These calculations are vital for predicting the reactivity and electronic transitions within the molecule.
In studies of similar oxindole (B195798) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311+G, have been used to optimize molecular geometries and calculate bonding parameters. researchgate.net These theoretical calculations have shown good agreement with experimental data from X-ray crystallography, validating the computational models. researchgate.net Furthermore, DFT has been instrumental in elucidating the thermodynamic and kinetic aspects of reactions involving spirooxindoles, such as cyclization reactions, by calculating the activation Gibbs free energy. nih.gov
Table 1: Representative DFT Calculation Parameters for Indole (B1671886) Derivatives
| Parameter | Value/Method | Reference |
| Functional | B3LYP | dtic.mil |
| Basis Set | 6-31G, 6-31+G, 3-21G*, TZ2P | dtic.mil |
| Application | Optimized geometries, vibrational frequencies, atomic spin densities | dtic.mil |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of molecules, allowing for the exploration of their conformational landscapes and interactions with biological targets over time.
For spirocyclic compounds, MD simulations have been used to study their binding to biological macromolecules like DNA. nih.gov These simulations, often performed for extended periods (e.g., 100 ns), can reveal crucial information about the stability of the ligand-receptor complex. nih.gov Key parameters analyzed during MD simulations include root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and intermolecular hydrogen bonding patterns. nih.gov Such studies have demonstrated that spiro compounds can bind effectively within the minor groove of B-DNA. nih.gov
In the context of drug discovery, MD simulations are also used to refine the results of molecular docking. For indole derivatives targeting specific enzymes, MD simulations can provide insights into the stability of the predicted binding poses and calculate the free energy of binding, offering a more accurate assessment of ligand affinity. espublisher.comnih.gov
Molecular Docking Studies for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.
Numerous molecular docking studies have been conducted on spirooxindole derivatives to explore their potential as therapeutic agents. nih.govfrontiersin.orgresearchgate.netnih.govmdpi.com These studies have been instrumental in identifying potential binding modes and affinities for various biological targets, including enzymes and receptors implicated in diseases like cancer and viral infections. nih.govfrontiersin.orgnih.gov For example, docking studies on spirooxindole derivatives have suggested their potential to bind to the main protease of SARS-CoV-2. nih.gov
The results of docking studies are often expressed as a binding energy or score, with lower values typically indicating a more favorable interaction. frontiersin.orgnih.gov These studies can also reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govmdpi.com
Table 2: Examples of Molecular Docking Studies on Spirooxindole Derivatives
| Target Protein | PDB ID | Key Findings | Reference(s) |
| MERS-CoV Main Protease | 4ylu | Hydrophobic interactions with amino acid clefts. | nih.gov |
| EGFR | - | Binding within the EGFR active site. | frontiersin.org |
| SARS-CoV-2 Main Protease | 6LU7 | Potential binding affinity. | nih.govmdpi.com |
| Human Mast Cell Tryptase | 2ZA5 | Mimicking the binding mode of known inhibitors. | mdpi.com |
| Glucosamine 6-phosphate synthase | - | Interaction with active site residues. | mdpi.com |
| Methionyl-tRNA-synthetase | 1PFV | Interaction with active site residues. | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govmdpi.com These models are valuable tools in predictive biology, enabling the estimation of the activity of new, unsynthesized compounds. nih.govkean.edu
QSAR studies on spiro-alkaloids have been performed to describe their anti-neoplastic activities using molecular descriptors. nih.govrsc.org These studies involve generating a set of descriptors that quantify various physicochemical properties of the molecules and then using statistical methods to build a correlation with their biological activity. nih.govrsc.orgnih.gov The predictive power of a QSAR model is assessed through internal and external validation techniques. espublisher.comnih.gov
Different types of QSAR models, such as 2D-QSAR and 3D-QSAR, can be developed. nih.govnih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) consider the three-dimensional properties of the molecules and have been successfully applied to indole derivatives. nih.govfrontiersin.org These models can provide contour maps that visualize the regions around the molecule where steric or electrostatic properties are correlated with activity, guiding the design of more potent analogs. frontiersin.org
Elucidation of Reaction Mechanisms via Computational Pathways
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction pathways that are often difficult to study experimentally.
For the synthesis of spirooxindoles, computational methods have been used to study the mechanisms of key reactions, such as [3+2] cycloaddition reactions. nih.govmdpi.com Molecular Electron Density Theory (MEDT) has been employed to investigate the reactivity of reactants and explain the regio- and diastereoselectivity observed in these reactions. frontiersin.orgnih.govmdpi.com These theoretical studies can help understand why certain products are formed preferentially and can aid in optimizing reaction conditions. nih.gov
Computational studies have also been used to explore different synthetic routes. For instance, in the synthesis of tetrahydrofuran-spirooxindoles, computational analysis can help to understand the cyclization process and the role of catalysts. researchgate.netrsc.orgacs.org By modeling the reaction pathways, chemists can gain a deeper understanding of the underlying molecular transformations. researchgate.net
Advanced Applications and Future Research Directions Beyond Traditional Medicinal Chemistry
Development as Chemical Probes for Biological Pathways
While direct studies on 1,2-dihydrospiro[indole-3,3'-oxolan]-2-one as a chemical probe are not extensively documented, the broader class of spiro-indolin-2-ones is a subject of significant interest for elucidating complex biological processes. These molecules serve as valuable tools for chemical biology due to their potential to selectively interact with biological targets.
Research into structurally similar compounds has revealed potent biological activities, highlighting the potential of the spiro[indole-3,3'-oxolan]-2-one core in designing targeted probes. For instance, a series of 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones have demonstrated significant antiproliferative properties against various human cancer cell lines, including MCF7 (breast), HCT116 (colon), A431 (skin), and PaCa2 (pancreatic). nih.govresearchgate.net Certain synthesized analogs showed inhibitory efficacy greater than existing standard drugs like sunitinib (B231) and 5-fluorouracil. nih.govresearchgate.net The activity of one of the most potent compounds, designated 6m, is detailed in the table below.
| Compound | Structure/Substituents | IC₅₀ (µM) | Reference Standard | Reference IC₅₀ (µM) |
|---|---|---|---|---|
| 6m | R = 4-BrC₆H₄, R′ = Me, R″ = H | 3.597 | 5-fluorouracil | 3.15 |
| 6m | R = 4-BrC₆H₄, R′ = Me, R″ = H | 3.597 | sunitinib | 3.97 |
These findings suggest that the spiro-indolin-2-one framework can be systematically modified to create selective ligands. Such molecules could be functionalized with reporter tags (e.g., fluorophores or biotin) to serve as chemical probes for identifying and visualizing specific enzymes or receptors within their native cellular environment, thereby helping to unravel complex signaling pathways implicated in diseases like cancer.
Potential as Agrochemicals and Veterinary Pharmaceuticals
The exploration of spiro[indole-3,3'-oxolan]-2-one derivatives in agriculture and veterinary medicine is a nascent field. However, the established biological activities of the parent indole (B1671886) ring system against various pathogens suggest a promising avenue for research. Indole-based compounds are known to possess a wide spectrum of bioactivities, including antibacterial, antifungal, and antitubercular properties. nih.gov
For example, various derivatives of 1,3-dihydro-2H-indol-2-one have been synthesized and tested for their efficacy against bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus niger. nih.gov The positive outcomes in these studies provide a rationale for evaluating this compound and its analogs for similar properties.
Future research could focus on:
Screening for Antifungal Activity: Developing derivatives that could serve as novel fungicides to protect crops from phytopathogenic fungi.
Investigating Antibacterial Properties: Exploring their potential as new antibiotics for treating infections in livestock, offering alternatives to existing drugs that may face resistance issues.
Assessing Insecticidal or Herbicidal Activity: The unique spirocyclic structure could interact with biological targets in insects or weeds that are distinct from those affected by current commercial products.
While speculative, the chemical diversity achievable with the spiro[indole-3,3'-oxolan]-2-one scaffold makes it a candidate for inclusion in high-throughput screening programs aimed at discovering new agrochemical and veterinary agents.
Applications in Supramolecular Chemistry and Materials Science
Currently, there is limited research on the application of this compound in the fields of supramolecular chemistry and materials science. However, the structural features of the molecule suggest potential for future exploration. The presence of a lactam ring, an aromatic system, and a spirocyclic center offers possibilities for creating highly ordered structures and novel materials.
Potential research directions include:
Crystal Engineering: The hydrogen bond donor (N-H) and acceptor (C=O) sites could be exploited to assemble complex, three-dimensional crystalline networks with defined architectures.
Polymer Chemistry: The molecule could be functionalized and incorporated as a monomer into polymers. The rigidity of the spirocyclic core could impart unique thermal and mechanical properties to the resulting materials.
Host-Guest Chemistry: Derivatives could be designed to act as hosts for specific guest molecules, with potential applications in sensing, separation, or controlled release systems.
The development of this compound as a building block in materials science remains an open but potentially rewarding field of academic inquiry.
Innovative Methodologies for Sustainable Synthesis of Spiro[indole-3,3'-oxolan]-2-one
In recent years, there has been a significant push towards developing green and sustainable methods for chemical synthesis to minimize environmental impact. rug.nl The synthesis of spiro-indole derivatives is part of this trend. While traditional methods often rely on harsh conditions and hazardous solvents, new, more sustainable approaches are being developed.
One notable advancement is the use of ultrasound irradiation in aqueous media. For instance, a greener synthesis of substituted spiro[indole-3,5'- nih.govbldpharm.comoxathiolane]-2(1H)-ones, a structurally related class of compounds, was achieved through the reaction of spiro[indole-3,2'-oxiranes] with thioacetamide (B46855) in water, catalyzed by lithium bromide. nih.gov This method showed improved reaction rates and yields compared to conventional heating or microwave irradiation. nih.gov
| Method | Conditions | Time | Yield (%) |
|---|---|---|---|
| Conventional | Reflux | 8-10 h | 65-71 |
| Microwave | 480 W | 6-8 min | 75-82 |
| Ultrasound | 40 kHz | 3-4 h | 85-91 |
Future innovations in the synthesis of this compound are likely to focus on:
These sustainable methodologies are crucial for both academic research and potential industrial-scale production of this and related spiro compounds.
Outlook and Future Avenues for Academic Research
The compound this compound stands at a crossroads of established knowledge and future potential. While its core structure is recognized for its significance in medicinal chemistry, its applications in more advanced and diverse fields are just beginning to be considered.
The primary avenues for future academic research on this specific molecule and its close analogs include:
Systematic Biological Screening: Moving beyond general cytotoxicity, future work should involve screening against specific enzyme and receptor panels to identify precise molecular targets. This would accelerate its development as a selective chemical probe for biological pathway analysis.
Exploration in Agrochemicals: A focused effort to synthesize and test a library of derivatives for herbicidal, insecticidal, and antifungal properties is warranted. This could lead to the discovery of new modes of action, which is critical for managing resistance in agricultural pests and pathogens.
Materials Science and Supramolecular Assembly: A fundamental investigation into the solid-state properties and intermolecular interactions of this compound is a necessary first step. This would lay the groundwork for its rational design as a component in functional materials and complex molecular architectures.
Development of Enantioselective Synthesis: Many of the potential applications, particularly in biology, will require access to single enantiomers of the compound. Developing catalytic, asymmetric syntheses will be a crucial enabling step for more sophisticated studies.
Q & A
Q. Q1. What are the standard synthetic routes for 1,2-dihydrospiro[indole-3,3'-oxolan]-2-one, and how are yields optimized?
Methodological Answer: The synthesis typically involves spiroannulation reactions, such as [3+2] or [4+2] cycloadditions. For example, a stereoselective [4+2] spiroannulation of 2-(2-oxoindolin-3-yl)acrylates with nitroolefins yields spirooxindole derivatives with up to 83% efficiency under optimized conditions (n-hexane/isopropyl alcohol solvent system, 40°C, 0.5 mL/min flow rate) . Key factors for yield optimization include:
- Catalyst selection : Chiral catalysts enhance enantioselectivity.
- Solvent polarity : Non-polar solvents reduce side reactions.
- Temperature control : Lower temperatures favor stereochemical control.
Q. Q2. How are structural and stereochemical properties of this spirocompound validated?
Methodological Answer: Combined analytical techniques are critical:
- X-ray crystallography : Resolves absolute configuration (e.g., spiro[indoline-3,2'-pyrrolidine] derivatives analyzed via single-crystal XRD, confirming bond angles and torsion angles ).
- Chiral HPLC : CSP-HPLC with n-hexane/IPA gradients (90:10 to 70:30) separates enantiomers, validated by retention time differences (e.g., 27.3 min vs. 32.2 min for minor/major peaks) .
- Spectroscopy : HRMS and FT-IR confirm molecular weight and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Advanced Research Questions
Q. Q3. How can computational methods predict the reactivity of this compound in nucleophilic attacks?
Methodological Answer: Density Functional Theory (DFT) calculations model electronic properties:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict sites for nucleophilic/electrophilic attacks. For spirooxindoles, the oxolan-2-one ring shows higher electrophilicity due to electron-withdrawing effects .
- Molecular docking : Used to study interactions with biological targets (e.g., indole-3-carboxylic acid derivatives docked into enzyme active sites) .
Key Reference: DFT studies on dispiro compounds highlight the role of fluorine substituents in modulating reactivity .
Q. Q4. What strategies resolve contradictions in reported biological activities of spirooxindole derivatives?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Solutions include:
- Standardized bioassays : Use WHO-recommended protocols for cytotoxicity or antimicrobial testing.
- Impurity profiling : HPLC-MS identifies byproducts (e.g., 6-chloro derivatives in Kishida Chemical’s safety data sheets show <3% impurities via gradient elution) .
- Meta-analysis : Cross-reference data from multiple sources (e.g., NIST databases for physicochemical properties) .
Q. Q5. How do steric and electronic effects influence the stability of spirooxindole derivatives under acidic conditions?
Methodological Answer:
- Steric effects : Bulky substituents (e.g., 4-fluorophenyl groups) shield the oxolan-2-one ring from hydrolysis, increasing stability at pH 2–4 .
- Electronic effects : Electron-withdrawing groups (e.g., nitro) destabilize the spirojunction, accelerating ring-opening. Kinetic studies using UV-Vis spectroscopy (λ = 254 nm) quantify degradation rates .
Q. Q6. What advanced techniques characterize the solid-state behavior of this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (e.g., 220–250°C for dispiro derivatives) .
- Powder XRD : Differentiates polymorphs; annealing at 150°C improves crystallinity .
- Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity, critical for formulation stability .
Methodological Challenges
Q. Q7. How are enantiomeric excess (ee) and diastereomeric ratios (dr) quantified in complex mixtures?
Methodological Answer:
- Chiral chromatography : CSP-HPLC with polar organic modifiers (e.g., IPA) resolves enantiomers.
- NMR spectroscopy : Diastereotopic protons (e.g., H-3 and H-4 in oxolan-2-one) show splitting patterns (Δδ > 0.5 ppm confirms dr > 95:5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
